For-met-ala-OH

Description

Historical Context of N-Formylmethionine Discovery and its Fundamental Biological Significance

The journey to understanding the initiation of protein synthesis led to the pivotal discovery of N-formylmethionine. In the 1960s, researchers observed an over-representation of methionine at the N-terminal position of bacterial proteins. nih.gov This observation was followed by the identification of N-formylmethionyl-tRNA (fMet-tRNA) by Marcker and Sanger in 1964, who proposed it as the initiator of protein synthesis. nih.gov Subsequent experiments confirmed that fMet-tRNA is indeed crucial for initiating the translation of messenger RNA (mRNA) into protein in Escherichia coli extracts. nih.gov

The process involves the enzymatic addition of a formyl group to a methionine residue that is attached to a specific transfer RNA (tRNA), known as tRNAfMet. wikipedia.orgbionity.com This formylation is catalyzed by the enzyme methionyl-tRNA formyltransferase. wikipedia.org The resulting fMet-tRNA is then recognized by the ribosome as the starting signal for protein synthesis, binding to the AUG start codon on the mRNA. bionity.comvaia.com This mechanism ensures that protein synthesis begins at the correct location. While the AUG codon also codes for methionine internally within a protein sequence, a different tRNA (tRNAMet) is used for elongation, which is not a substrate for the formyltransferase. wikipedia.orgvaia.com Following protein synthesis, the initial fMet is often removed from the mature protein by a two-step enzymatic process involving peptide deformylase and methionine aminopeptidase. wikipedia.orglibretexts.org

Classification and Structural Characteristics of N-Formylated Peptides, including N-Formyl-methionine-alanine (For-met-ala-OH)

N-formylated peptides are a class of peptides that possess an N-formylmethionine residue at their N-terminus. These peptides can vary in length and amino acid sequence. The defining structural feature is the presence of a formyl group (-CHO) attached to the amino group of the N-terminal methionine.

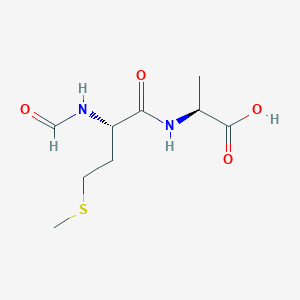

N-Formyl-methionine-alanine (this compound) is a dipeptide, meaning it is composed of two amino acids: N-formylmethionine and alanine (B10760859), linked by a peptide bond.

Interactive Data Table: Structural Details of this compound

| Feature | Description |

| IUPAC Name | (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoate |

| Molecular Formula | C9H15N2O4S- |

| Molecular Weight | 247.29 g/mol |

| Key Functional Groups | Formyl group, Thioether, Carboxylate, Amide |

Data sourced from PubChem CID 1771172. nih.gov

Overview of Biological Systems Utilizing N-Formylmethionine and N-Formylated Peptides (Prokaryotic and Eukaryotic Organellar Systems)

The use of N-formylmethionine for the initiation of protein synthesis is a hallmark of prokaryotes (bacteria). wikipedia.orgbionity.com This process is fundamental to their biology.

In eukaryotes, while the cytosolic protein synthesis machinery initiates with methionine, the organelles of prokaryotic origin—mitochondria and chloroplasts—retain the use of N-formylmethionine to start protein synthesis. wikipedia.orgbmbreports.org This is considered a key piece of evidence for the endosymbiotic theory, which posits that these organelles were once free-living bacteria. wikipedia.org

Beyond protein synthesis, N-formylated peptides released from bacteria or from damaged mitochondria act as potent signaling molecules in the innate immune system of higher organisms. wikipedia.orgwikipedia.org They are recognized as "find-me" signals by immune cells, particularly neutrophils, initiating an inflammatory response to sites of infection or tissue damage. wikipedia.orgwikipedia.org These peptides bind to a specific class of G protein-coupled receptors on the surface of immune cells called formyl peptide receptors (FPRs). wikipedia.orgnih.gov In humans, there are three main types: FPR1, FPR2, and FPR3. wikipedia.org

Research Scope and Significance of Studying this compound as a Model N-Formylated Dipeptide

The study of simple N-formylated peptides like this compound is crucial for several reasons. As a small, well-defined molecule, it serves as a valuable tool to investigate the fundamental interactions between N-formylated peptides and their receptors. Research on such model compounds helps to elucidate the specific structural requirements for receptor binding and activation.

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVAAKKEIOROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274432 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-28-5 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis, Post Translational Modification, and Degradation Pathways of N Formylated Peptides

Enzymatic N-Formylation of Methionine-tRNA and Subsequent Protein Initiation

The journey of an N-formylated peptide begins not at the protein level, but with the modification of the initiator transfer RNA (tRNA). This pre-translational event ensures that the first amino acid incorporated into a nascent polypeptide chain is formylated. microbialcell.comtandfonline.com

Role of Methionyl-tRNA Formyltransferase (FMT) in fMet Synthesis and tRNA Specificity

The key enzyme in this initial step is Methionyl-tRNA Formyltransferase (FMT). pnas.org FMT catalyzes the transfer of a formyl group from a donor molecule, 10-formyltetrahydrofolate (10-fTHF), to the amino group of methionine that is already attached to its specific initiator tRNA, tRNAfMet. tandfonline.comontosight.ai This reaction is highly specific; FMT exclusively formylates methionine attached to the initiator tRNA (Met-tRNAfMet) and does not recognize the elongator tRNA for methionine (tRNAmMet) or any other aminoacyl-tRNA. pnas.orgoup.com

The specificity of FMT for the initiator tRNA is determined by key structural features within the tRNA molecule itself. The primary determinants for this recognition are clustered in the acceptor stem of the tRNA. pnas.org A critical feature is the absence of a standard Watson-Crick base pair at the top of the acceptor stem, specifically a C1-A72 mismatch in E. coli initiator tRNA. embopress.org This, along with other positive determinants such as the A73 discriminator base and specific base pairs in the acceptor stem (G2-C71, C3-G70, and G4-C69), ensures the precise formylation of only the initiator Met-tRNAfMet. embopress.orgnih.gov The enzyme's structure allows it to bind to the inside of the L-shaped tRNA molecule, interacting with the D-stem and the acceptor helix, while the anticodon loop remains distant. embopress.org

| Enzyme | Function | Substrate(s) | Product | Cellular Location |

| Methionyl-tRNA Formyltransferase (FMT) | Catalyzes the transfer of a formyl group to Met-tRNAfMet | Methionyl-tRNAfMet, 10-formyltetrahydrofolate | N-formylmethionyl-tRNAfMet, Tetrahydrofolate | Bacteria, Mitochondria, Chloroplasts |

Distinct Mechanisms and Implications in Bacterial and Organellar Protein Synthesis

In bacteria, the resulting N-formylmethionyl-tRNAfMet (fMet-tRNAfMet) is delivered to the 30S ribosomal subunit to initiate protein synthesis. wikipedia.orgwikipedia.org The formyl group is crucial for this process as it enhances the binding of the initiator tRNA to the initiation factor IF2 and prevents its interaction with the elongation factor EF-Tu. oup.comembopress.org Consequently, virtually all newly synthesized proteins in bacteria initially possess an N-terminal fMet residue. microbialcell.comtandfonline.com While the formylation of N-terminal methionine is not strictly essential for bacterial viability, its absence can lead to slower growth and increased sensitivity to stress. microbialcell.com

Similarly, protein synthesis in mitochondria and chloroplasts, which are of bacterial origin, also utilizes fMet for initiation. wikipedia.orgmicrobialcell.com This shared mechanism is considered evidence for the endosymbiotic theory. wikipedia.org In mammalian mitochondria, the enzyme MTFMT carries out the formylation reaction. oup.com However, unlike bacteria which have distinct initiator and elongator tRNAs for methionine, mammalian mitochondria use a single tRNAMet for both initiation and elongation. oup.com This necessitates a regulatory balance between the formylated and unformylated forms of Met-tRNAMet. oup.com While not absolutely required for mitochondrial protein synthesis, inefficient formylation can lead to defects in the assembly of oxidative phosphorylation complexes, particularly Complex I and Complex IV. oup.comnih.gov In humans, mutations in the MTFMT gene are associated with Leigh syndrome, a severe neurometabolic disorder. oup.combiorxiv.org

Post-Translational Deformylation of N-Formylmethionine Residues in Nascent Polypeptides

Although most proteins in bacteria and organelles are synthesized with an N-terminal fMet, this modification is often transient. wikipedia.orgtandfonline.com A crucial post-translational modification step involves the removal of the formyl group, and in many cases, the entire fMet residue.

Enzymatic Activity and Substrate Specificity of Peptide Deformylase (PDF)

The enzyme responsible for removing the formyl group is Peptide Deformylase (PDF). wikipedia.org This metalloenzyme, typically containing Fe(II) or another divalent metal ion like zinc, catalyzes the hydrolysis of the formyl group from the N-terminal methionine of nascent polypeptide chains, converting the fMet residue back to a normal methionine. ebi.ac.ukuio.noqmul.ac.uk The reaction is: N-formyl-L-methionyl-peptide + H2O → formate (B1220265) + L-methionyl-peptide. qmul.ac.uk

PDF requires a peptide of at least two amino acids for efficient activity. qmul.ac.uk While the N-terminal L-methionine is a strict prerequisite, the enzyme exhibits broad specificity for the subsequent amino acid residues. qmul.ac.ukuniprot.org However, there can be preferences. For instance, the Arabidopsis thaliana PDF1B shows a preference for the photosystem II D1 polypeptide. uniprot.orgportlandpress.comportlandpress.com PDF acts co-translationally, associating with the ribosome near the polypeptide exit tunnel to remove the formyl group as the new protein emerges. microbialcell.comtandfonline.com

| Enzyme | Function | Substrate | Product | Cellular Location |

| Peptide Deformylase (PDF) | Removes the formyl group from N-terminal fMet | N-formylmethionyl-peptides | Methionyl-peptides, Formate | Bacteria, Mitochondria, Chloroplasts |

Biological Consequences of Deformylation in Protein Maturation and Proteolytic Control

Deformylation is a critical step in protein maturation. Following the action of PDF, another enzyme, Methionine Aminopeptidase (MetAP), often removes the now-exposed N-terminal methionine residue. wikipedia.org This sequential process means that the final N-terminal residue of a mature protein depends on the nature of the second amino acid.

The retention or removal of the fMet residue has significant biological consequences. If the fMet is not removed by PDF, it can act as a degradation signal (a degron), targeting the protein for proteolysis. wikipedia.orgmicrobialcell.com In eukaryotes, a specific fMet/N-degron pathway has been identified that recognizes N-terminal fMet and targets these proteins for destruction via the ubiquitin-proteasome system. tandfonline.com Impaired deformylation in bacteria can lead to the toxic aggregation of fMet-proteins. tandfonline.combiorxiv.org Therefore, the deformylation process is crucial not only for generating mature, functional proteins but also for maintaining protein quality control.

Enzymatic Degradation of N-Formyl-methionine-alanine and its Constituent Amino Acids

N-formylated peptides, such as N-formyl-methionine-alanine, can be generated from the breakdown of bacterial and mitochondrial proteins. mdpi.comacs.org These peptides can act as potent chemoattractants for immune cells. nih.govfrontiersin.org To prevent unwanted inflammation, especially in regions with high bacterial populations like the gut, these peptides are efficiently degraded by a sequential enzymatic pathway. acs.org

The first step in the degradation of a peptide like N-formyl-methionine-alanine involves the cleavage of the peptide bond between the first and second amino acids. This is carried out by an enzyme known as α-N-acylpeptide hydrolase (also called acylamino acid-releasing enzyme). acs.org This enzyme cleaves the peptide, releasing N-formylmethionine (fMet) and the remaining peptide fragment (in this case, alanine). acs.org

The resulting fMet is then acted upon by a second enzyme, N-acylase IA (or Nα-acyl-L-amino acid amidohydrolase). acs.orgacs.org This enzyme hydrolyzes the formyl group from fMet, yielding formate and free methionine. acs.orgacs.org Together, these two enzymes effectively neutralize the pro-inflammatory potential of N-formylated peptides. acs.org

| Enzyme | Function | Substrate | Product(s) |

| α-N-acylpeptide hydrolase | Cleaves the N-terminal N-acyl-amino acid from a peptide | N-formyl-methionine-alanine | N-formylmethionine, Alanine (B10760859) |

| N-acylase IA | Hydrolyzes the N-acyl group from an N-acylated amino acid | N-formylmethionine | Formate, Methionine |

Peptide Hydrolysis Mechanisms Relevant to Dipeptides

The breakdown of dipeptides, such as For-met-ala-OH, is primarily accomplished through hydrolysis, a reaction that cleaves the peptide bond with the addition of a water molecule. pearson.combiotopics.co.uk This process can be facilitated by either chemical means or, more commonly in biological systems, by specific enzymes. savemyexams.com

Chemical Hydrolysis:

Acid hydrolysis is a standard laboratory method for breaking peptide bonds. chemguide.co.uk This process typically involves heating the peptide with a strong acid, such as 6 M hydrochloric acid (HCl), for an extended period. pearson.comchemguide.co.uk The acidic conditions protonate the carbonyl oxygen of the peptide bond, making the carbonyl carbon more susceptible to nucleophilic attack by water. researchgate.net This non-specific method cleaves all peptide bonds, resulting in a mixture of the constituent amino acids. pearson.com

Enzymatic Hydrolysis:

In biological systems, the hydrolysis of dipeptides is catalyzed by a class of enzymes known as dipeptidases (EC 3.4.13). ebi.ac.uk These enzymes exhibit varying degrees of substrate specificity. core.ac.uknih.gov The clearance of dipeptides from circulation is largely due to hydrolysis by plasma membrane-bound or cytoplasmic peptidases. nih.gov

Dipeptidases are exopeptidases that specifically act on dipeptides. ebi.ac.uk Their activity is crucial for the final stages of protein digestion and for the turnover of intracellular proteins. The specificity of these enzymes can be influenced by the nature of the amino acid residues at both the N- and C-termini of the dipeptide. oup.com For instance, some dipeptidases have a broad substrate specificity, while others are more restricted. uniprot.org The hydrophobicity of the C-terminal amino acid can be a significant factor in the stability of the enzyme-substrate complex. oup.com

The table below provides examples of dipeptidases and their general characteristics.

| Enzyme Class | Example | Source | General Function |

| Dipeptidases | Cytosol non-specific dipeptidase (PepD) | Escherichia coli | Hydrolyzes a broad range of dipeptides with an unblocked N-terminus. uniprot.org |

| Carnosinase | Vertebrate tissues | Specifically hydrolyzes carnosine (β-alanyl-L-histidine) and other histidine-containing dipeptides. | |

| Prolidase | Widespread in various organisms | Specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. |

Catabolism and Metabolic Fates of Methionine and Alanine

Following the hydrolysis of this compound into its constituent amino acids, N-formylmethionine and alanine, these molecules enter their respective catabolic pathways. The formyl group of N-formylmethionine is typically removed by a deformylase enzyme, yielding methionine.

Catabolism of Methionine:

Methionine is an essential sulfur-containing amino acid with several important metabolic fates. wikipedia.org Its breakdown is a complex process that can proceed through multiple pathways.

Transsulfuration Pathway: The primary catabolic route for methionine in many organisms involves its conversion to homocysteine. ontosight.ai This pathway begins with the activation of methionine to S-adenosylmethionine (SAM), a major methyl group donor in numerous biological reactions. wikipedia.orgontosight.ai After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. ontosight.ai Homocysteine can either be remethylated back to methionine or be irreversibly converted to cysteine via the transsulfuration pathway. wikipedia.orgontosight.ai

Demethiolation: Certain microorganisms can degrade methionine by first removing the amino group (deamination) followed by the removal of the methylthio group (demethiolation), producing methanethiol. nih.gov Methanethiol can then be oxidized to dimethyl disulfide. nih.gov Another pathway involves a one-step reaction catalyzed by methionine γ-lyase, which converts methionine into methanethiol, α-ketobutyrate, and ammonia. nih.govnih.gov In some yeasts, methionine is first transaminated to α-keto-γ-(methylthio)butyrate (KMBA). oup.comnih.gov This intermediate can then be converted to methionol (B20129) or demethiolated to form methanethiol. oup.comnih.gov

The table below summarizes the key steps in the major catabolic pathways of methionine.

| Pathway | Key Intermediate(s) | Key Enzyme(s) | Primary End Product(s) |

| Transsulfuration | S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Homocysteine | Methionine adenosyltransferase, Methyltransferases, SAH hydrolase, Cystathionine β-synthase | Cysteine, α-ketobutyrate, Taurine |

| Demethiolation | α-keto-γ-(methylthio)butyrate (KMBA) | Methionine aminotransferase, Methionine γ-lyase | Methanethiol, Dimethyl disulfide, α-ketobutyrate, Ammonia |

Catabolism of Alanine:

Alanine is a non-essential amino acid that plays a central role in the transfer of nitrogen between tissues and the liver. wikipedia.orgwikipedia.org Its catabolism is a straightforward process primarily involving a single transamination reaction.

Transamination: The main catabolic pathway for alanine is its conversion to pyruvate (B1213749) through a reaction catalyzed by the enzyme alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT). creative-proteomics.comwikipedia.org This reversible reaction involves the transfer of the amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate (B1630785). researchgate.netusbio.net The activity of ALT is particularly high in the liver and muscle tissue. usbio.net

The pyruvate generated from alanine catabolism can have several fates:

It can be oxidized via the tricarboxylic acid (TCA) cycle to generate energy. smpdb.ca

In the liver, it can serve as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, which is particularly important during periods of fasting. wikipedia.orgcreative-proteomics.com

The glutamate produced can enter the urea (B33335) cycle in the liver for the safe disposal of nitrogen as urea. wikipedia.orgwikipedia.org

This interplay between alanine and pyruvate is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver and the recycling of carbon skeletons. wikipedia.orgwikipedia.org

The table below outlines the primary catabolic reaction for alanine.

| Pathway | Reactants | Enzyme | Products |

| Transamination | L-Alanine + α-Ketoglutarate | Alanine Transaminase (ALT) | Pyruvate + L-Glutamate |

Molecular Recognition and Receptor Interaction Studies of N Formylated Peptides

Formyl Peptide Receptors (FPRs): A Family of G Protein-Coupled Chemoattractant Receptors

N-formylated peptides are detected by the Formyl Peptide Receptor (FPR) family, which are G protein-coupled receptors (GPCRs) integral to the cell membrane of phagocytic leukocytes and other cell types. wikipedia.orgwikipedia.org These receptors are classified as pattern recognition receptors (PRRs) because they recognize molecular patterns associated with pathogens and cellular damage. nih.gov The binding of an N-formylated peptide to an FPR initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species to combat infection. nih.govnih.gov

FPR Subtypes (FPR1, FPR2, FPR3) and their Differential Ligand Specificity

In humans, the FPR family consists of three main subtypes: FPR1, FPR2, and FPR3, each encoded by a distinct gene. wikipedia.orgwikipedia.org These subtypes exhibit significant differences in their affinity and specificity for various ligands, which allows for a nuanced response to a wide array of inflammatory and pro-resolving signals.

FPR1: This receptor is considered the high-affinity receptor for many N-formylated peptides. nih.gov It is potently activated by the classic bacterial-derived chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF), with binding affinities in the nanomolar range. nih.gov FPR1 is primarily involved in pro-inflammatory responses, guiding immune cells to sites of infection. nih.gov While comprehensive binding data for For-met-ala-OH is not extensively documented in publicly available literature, the principles of N-formylated peptide recognition by FPR1 are well-established through studies with fMLF and other related peptides. The N-formyl group is a critical determinant for high-affinity binding and activation of FPR1. nih.govnih.gov

FPR2: Also known as the lipoxin A4 receptor (ALX/FPR2), this subtype is a low-affinity receptor for fMLF but a high-affinity receptor for a diverse range of other ligands, including the anti-inflammatory lipid mediator lipoxin A4, annexin (B1180172) A1, and certain longer N-formylated peptides. nih.govdoi.org This promiscuity allows FPR2 to mediate both pro-inflammatory and pro-resolving signals, depending on the ligand. nih.gov For instance, FPR2 shows a preference for longer peptide chains and can be activated by peptides with specific C-terminal amino acid compositions. nih.gov

FPR3: This receptor is the least characterized of the three subtypes. It does not bind fMLF and its role in the immune response is still being elucidated. doi.org Some studies suggest it may act as a "decoy" receptor, sequestering certain ligands to modulate the activity of FPR1 and FPR2. It is activated by a limited number of specific ligands, and no bacterial or mitochondrial N-formyl peptide has been definitively identified as a high-affinity agonist for FPR3. nih.gov

Table 1: Differential Ligand Specificity of Human FPR Subtypes

| Receptor | High-Affinity Ligands (Examples) | Low-Affinity/Non-binding Ligands (Examples) | Primary Function |

|---|---|---|---|

| FPR1 | fMLF, other short N-formylated peptides | Lipoxin A4, Annexin A1 | Pro-inflammatory, chemotaxis |

| FPR2 | Lipoxin A4, Annexin A1, Serum Amyloid A, longer N-formylated peptides | fMLF (low affinity) | Pro-inflammatory and Pro-resolving |

| FPR3 | F2L, Humanin | fMLF | Poorly understood, potential decoy receptor |

Structural Determinants of N-Formylated Peptide Binding to FPRs

The specific interaction between N-formylated peptides and FPRs is governed by the three-dimensional structure of the receptor's binding pocket and the chemical properties of the peptide ligand.

The ligand-binding pocket of FPRs is located within the transmembrane (TM) helices of the receptor. Cryo-electron microscopy and computational modeling have provided insights into the architecture of this pocket. nih.gov For FPR1, the binding of fMLF involves interactions with residues in multiple extracellular loops and TM domains. nih.gov Key interactions include hydrogen bonds between the N-formyl group of the peptide and specific residues within the receptor, which is a crucial determinant for the high-affinity binding of formylated peptides compared to their non-formylated counterparts. nih.gov The peptide backbone and the side chains of the amino acid residues also form critical contacts with the receptor, contributing to ligand specificity. wikipedia.org

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the FPRs that are critical for ligand binding and receptor activation. By systematically replacing specific amino acids and observing the effect on ligand binding and downstream signaling, researchers have mapped the key interaction sites.

Studies on FPR1 have identified several crucial residues:

Arg84 and Lys85 in the first extracellular loop are thought to interact with the N-formyl group of the ligand. wikipedia.org

Asp106 in TM-III and Arg201 in TM-V are also implicated in hydrogen bonding with the formyl group.

Arg205 in TM-V appears to interact with the C-terminal carboxyl group of fMLF.

Mutations at these sites can dramatically reduce the binding affinity for fMLF, confirming their importance in ligand recognition. nih.gov For example, mutating Asp106 to asparagine or Arg201 to alanine (B10760859) significantly alters the ligand specificity of FPR1.

While specific binding data for this compound is limited in the available scientific literature, comparative studies with a range of N-formylated peptides have been instrumental in elucidating the structure-activity relationships for FPR binding. The affinity of an N-formylated peptide for FPR1 is highly dependent on its length and the nature of the amino acid residues following the N-formylmethionine.

Table 2: Comparative Binding Affinities of N-Formylated Peptides for FPR1

| Peptide | Sequence | Reported Binding Affinity (Kd or IC50 for FPR1) | Reference |

|---|---|---|---|

| fMLF | For-Met-Leu-Phe-OH | ~1 nM | nih.gov |

| For-Met-Met-Met-OH | For-Met-Met-Met-OH | Lower affinity than fMLF | nih.gov |

| For-Met-Phe-OH | For-Met-Phe-OH | Higher affinity than For-Met-Met-OH | nih.gov |

| This compound | This compound | Data not extensively available in public literature |

Note: The binding affinities can vary depending on the experimental conditions and cell type used.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between an N-formylated peptide and its receptor is a dynamic process characterized by specific kinetic and thermodynamic parameters. These parameters provide a quantitative measure of the binding affinity and the forces driving the interaction.

The binding of a ligand to a receptor is a reversible process that can be described by the law of mass action. The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction. The kinetics of binding are described by the association rate constant (kon) and the dissociation rate constant (koff).

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the nature of the binding forces. A negative ΔG indicates a spontaneous binding process. The enthalpy change reflects the heat released or absorbed during binding, which is related to the formation and breaking of bonds. The entropy change reflects the change in disorder of the system upon binding.

Equilibrium Dissociation Constants (Kd) and Binding Specificity Assessments

FPR1 is generally considered the high-affinity receptor for short N-formylated peptides. a-z.lu The binding pocket of FPR1 has a restricted opening at the extracellular surface, which is thought to contribute to its preference for shorter peptides. a-z.lu In contrast, FPR2 typically shows a lower affinity for many formyl peptides but can recognize a broader range of ligands, including longer peptides and lipids. nih.gov The specificity of these interactions is crucial for initiating an appropriate cellular response. The N-formyl group on the methionine residue is a critical determinant for high-affinity binding and activation of FPR1. nih.gov

Table 1: Binding Affinities of Representative N-Formylated Peptides to Formyl Peptide Receptors

| Peptide | Receptor | Kd or EC50 (nM) | Cell Type/Assay |

| fMet-Leu-Phe (fMLF) | Human FPR1 | ~1-10 | Neutrophil chemotaxis/binding assays |

| fMet-Leu-Phe (fMLF) | Human FPR2 | >100 | Receptor binding assays |

| fMet-Met-Tyr-Ala-Leu-Phe | Human FPR1 | ~10-160 | Calcium flux assays |

| fMet-Met-Tyr-Ala-Leu-Phe | Human FPR2 | ~10-160 | Calcium flux assays |

This table presents representative data for well-studied N-formylated peptides to illustrate typical binding affinities, as specific data for this compound is not available.

Allosteric Modulation of FPR Binding by Ancillary Factors

The binding and function of formyl peptide receptors can be influenced by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric binding site for the primary ligand (e.g., the N-formylated peptide). nih.gov This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to the primary agonist.

Studies on FPR2 have revealed the existence of allosteric binding sites that can be targeted by various ligands, leading to biased signaling. nih.gova-z.lu For instance, certain ligands can induce different conformational changes in the receptor, which in turn can preferentially activate specific downstream signaling pathways. nih.gova-z.lu This biased allosteric modulation allows for a more nuanced regulation of the inflammatory response, enabling the receptor to transduce both pro- and anti-inflammatory signals depending on the specific modulator bound. proquest.coma-z.lu Some compounds, such as Quin-C1, are considered ago-allosteric modulators of FPR2, meaning they act as agonists while binding to an allosteric site. nih.gov The presence of ancillary factors, like heparin, has also been shown to modulate the interaction between ligands and their receptors, potentially by stabilizing the ligand-receptor complex. acs.org

Downstream Signaling Pathways Elicited by fMet-Peptide/FPR Interaction

The binding of an N-formylated peptide to its receptor initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

G Protein Coupling and Activation Mechanisms

FPRs are canonical seven-transmembrane receptors that are coupled to heterotrimeric G proteins, primarily of the Gi/o family. nih.gov Upon agonist binding, the receptor undergoes a conformational change, which catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. khanacademy.orgyoutube.com This activation leads to the dissociation of the G protein into two active signaling units: the Gα-GTP subunit and the Gβγ dimer. Both of these units can then interact with and modulate the activity of various downstream effector enzymes and ion channels, thereby propagating the signal within the cell.

Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt, Calcium Flux)

The dissociated G protein subunits trigger a variety of intracellular signaling cascades. The Gβγ dimer is primarily responsible for activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol, a phenomenon known as calcium flux. nih.gov

Simultaneously, both Gα and Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. nih.govresearchgate.netfrontiersin.org These kinase cascades play a pivotal role in regulating a wide array of cellular functions, including cell migration, proliferation, survival, and the production of inflammatory mediators. nih.govnih.gov

Table 2: Key Downstream Signaling Pathways of FPR Activation

| Signaling Pathway | Key Molecules | Primary Cellular Functions |

| Calcium Flux | Gβγ, PLC, IP3, Ca2+ | Degranulation, superoxide (B77818) production, enzyme activation |

| PI3K/Akt Pathway | PI3K, Akt | Cell survival, proliferation, migration |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Gene expression, cell proliferation, differentiation |

| p38 MAPK Pathway | p38 | Inflammatory cytokine production, stress responses |

Regulation of Cellular Responses by Signaling Feedback Loops

The cellular response to N-formylated peptides is tightly regulated by negative feedback mechanisms to prevent excessive or prolonged activation, which could lead to tissue damage. A key regulatory process is receptor desensitization, which involves the phosphorylation of serine and threonine residues in the C-terminal tail of the receptor by G protein-coupled receptor kinases (GRKs). nih.gov

This phosphorylation event promotes the binding of β-arrestin proteins to the receptor. nih.govnih.gov β-arrestin binding sterically hinders the receptor's ability to couple with G proteins, thereby attenuating the signaling cascade. nih.gov Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes. This sequestration removes the receptor from the extracellular environment, further contributing to the termination of the signal. The internalized receptors can then be either dephosphorylated and recycled back to the cell surface, resensitizing the cell to further stimulation, or targeted for degradation in lysosomes, leading to long-term downregulation of the receptor. nih.gov These feedback loops are crucial for maintaining cellular homeostasis and ensuring a controlled inflammatory response.

Biological Roles and Functional Implications of N Formylated Peptides

Role in Innate Immune Surveillance and Inflammatory Responses

N-formylated peptides are potent activators of the innate immune system, serving as a first line of defense against both microbial invasion and sterile tissue injury. frontiersin.orgmdpi.com Their release from bacteria or damaged mitochondria initiates a rapid inflammatory response designed to recruit immune cells and clear the source of the insult. nih.govfrontiersin.org This process is primarily mediated by a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). frontiersin.orgnih.gov

Chemotactic Activity of N-Formylated Peptides in Phagocytic Cell Recruitment

A primary function of N-formylated peptides is to act as powerful chemoattractants, guiding phagocytic cells such as neutrophils and monocytes to sites of infection or injury. mdpi.comingentaconnect.comnih.gov This directed migration, or chemotaxis, is a cornerstone of the innate immune response. When bacteria invade tissues or when host cells are damaged, they release N-formylated peptides like For-met-ala-OH. nih.govaai.org These molecules form a concentration gradient that phagocytes can sense and follow. ingentaconnect.com

The process is initiated when the N-formyl group of the peptide binds to FPRs on the surface of leukocytes. nih.govnih.gov This binding event triggers a cascade of intracellular signals that leads to the reorganization of the cell's cytoskeleton, resulting in directed movement towards the higher concentration of the chemoattractant. nih.gov Neutrophils, typically the first responders, are particularly sensitive to these signals and express high levels of FPR1, the primary receptor for many N-formylated peptides. imrpress.comnih.gov The activation of FPR1 by agonists like N-formylmethionyl-leucyl-phenylalanine (fMLP), a well-studied analogue, induces potent chemotactic responses. ingentaconnect.comwikipedia.org While much of the foundational research has focused on fMLP, it is the N-formylmethionine moiety that is critical for receptor recognition, a feature shared by this compound. wikipedia.orgnih.gov

The significance of this system is highlighted by the fact that mitochondria, due to their bacterial origins, also produce N-formylated proteins. wikipedia.orgnih.gov Consequently, peptides released from damaged mitochondria following sterile tissue injury can mimic a bacterial invasion, recruiting phagocytes to clear cellular debris and initiate tissue repair. frontiersin.orgaai.orgmdpi.com

Table 1: Relative Chemotactic Potency of N-Formylated Peptides This table is illustrative, based on general findings in the field. Specific EC50 values for this compound are not widely reported, but its activity is expected to align with other short-chain N-formylated peptides.

| Peptide | Typical Target Receptor | Relative Potency (Illustrative) |

| fMet-Leu-Phe (fMLP) | FPR1 | ++++ |

| fMet-Met-Tyr-Ala-Leu-Phe | FPR1 | +++ |

| This compound | FPR1 | ++ |

| fMet-Ile-Phe-Leu | FPR1 | ++++ |

Modulation of Acute and Chronic Inflammatory Processes by FPR Activation

Activation of Formyl Peptide Receptors (FPRs) by ligands such as this compound is a critical event that modulates both acute and chronic inflammation. nih.govimrpress.com Upon binding an N-formylated peptide, FPRs, which are G protein-coupled receptors, initiate signaling cascades that result in a wide array of inflammatory responses beyond chemotaxis. nih.govmdpi.com These include the production of reactive oxygen species (ROS) for killing pathogens, degranulation (the release of antimicrobial enzymes), and the transcription of pro-inflammatory cytokine genes. nih.govmdpi.com

The FPR family in humans consists of three members: FPR1, FPR2, and FPR3. nih.govresearchgate.net

FPR1 typically binds N-formylated peptides with high affinity and is generally associated with pro-inflammatory, host-defense responses. imrpress.commdpi.com Its activation is crucial for the initial recruitment of neutrophils to fight infection or clear damaged tissue. nih.gov

FPR2 is a more promiscuous receptor, binding a wide variety of ligands, including N-formylated peptides (though with lower affinity than FPR1), lipids like lipoxin A4, and proteins like Annexin (B1180172) A1. mdpi.comresearchgate.net This diversity of ligands means FPR2 can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, making it a key modulator of the inflammatory environment. researchgate.nettandfonline.com

FPR3 is the least understood member of the family and appears to be less sensitive to classic N-formylated peptides. imrpress.comresearchgate.net

The context and duration of FPR activation determine its effect. In acute inflammation, FPR signaling is beneficial, leading to pathogen clearance and wound healing. nih.govnih.gov However, excessive or prolonged activation of FPRs, particularly FPR1, can contribute to tissue damage and the development of chronic inflammatory diseases. imrpress.commdpi.com This dual role highlights the tight regulation required for a balanced inflammatory response. The specific outcome of FPR activation can depend on the specific ligand, the receptor type engaged, and the cell type expressing the receptor. mdpi.comresearchgate.net

Pattern Recognition of Bacterial and Mitochondrial fMet-Peptides by Host Immune Cells

The immune system's ability to recognize N-formylated peptides is a classic example of pattern recognition. frontiersin.org Immune cells are equipped with pattern recognition receptors (PRRs) that detect conserved molecular structures unique to microbes or associated with cellular damage. frontiersin.orgfrontiersin.org N-formylmethionine (fMet) serves as a potent molecular pattern because protein synthesis in bacteria and mitochondria begins with fMet, whereas protein synthesis in the eukaryotic cytosol starts with an unmodified methionine. wikipedia.orgnih.govmdpi.com

This fundamental difference allows the host's innate immune system to use the N-formyl group as a "red flag" for either a "non-self" (bacterial) or "damaged-self" (mitochondrial) signal. wikipedia.orgnih.gov

Bacterial Peptides (PAMPs): When bacteria are present, they shed N-formylated peptides, which are classified as Pathogen-Associated Molecular Patterns (PAMPs). Phagocytes, expressing FPRs, recognize these PAMPs, leading to their activation and migration to the site of infection to eliminate the invading pathogens. nih.govaai.org

Mitochondrial Peptides (DAMPs): In cases of sterile tissue injury, such as trauma or ischemia, host cells rupture and release their contents, including mitochondrial components. frontiersin.orgaai.org The N-formylated peptides released from these damaged mitochondria are known as Damage-Associated Molecular Patterns (DAMPs). mdpi.comnih.gov The immune system recognizes these mitochondrial DAMPs through the very same FPRs, triggering an inflammatory response that is clinically similar to sepsis but occurs in the absence of infection. frontiersin.orgresearchgate.net This mechanism is crucial for clearing necrotic cells and initiating tissue repair. nih.govaai.org

Therefore, FPRs act as key PRRs that enable immune cells to sense both infection and sterile injury, initiating a rapid inflammatory response tailored to the specific threat. frontiersin.orgnih.gov

Contribution to Cellular Stress Responses and Protein Quality Control

While the extracellular signaling roles of N-formylated peptides are well-established, recent discoveries have unveiled an intracellular dimension to N-formylation, connecting it to protein quality control and cellular adaptation to stress. nih.govnih.gov

Cytosolic N-Formylation and its Role in Eukaryotic Protein Degradation via the N-end Rule Pathway

It was long believed that N-formylation was exclusive to proteins made in bacteria and mitochondria. wikipedia.orgnih.gov However, recent research has revealed that N-formylmethionine can also be found on proteins synthesized in the eukaryotic cytosol, particularly under conditions of cellular stress. nih.govbmbreports.org This cytosolic N-formylation is not a random event but serves as a specific signal for protein degradation. nih.govpnas.org

This process is part of the N-end rule pathway , a major system of protein quality control that relates the in-vivo half-life of a protein to the identity of its N-terminal amino acid residue. pnas.orgresearchgate.net Certain N-terminal residues are recognized as "destabilizing," marking the protein for ubiquitination and subsequent destruction by the proteasome. pnas.org

The discovery of the fMet/N-degron pathway represents a new branch of this system. nih.govpnas.org

Stress-Induced Formylation: Under specific stresses like nutrient starvation or cold shock, the mitochondrial enzyme responsible for formylation, formyltransferase (FMT1), can be partially retained in the cytosol. nih.govbmbreports.org

Creation of a Degron: This cytosolic FMT1 can then add a formyl group to the initial methionine of newly synthesized proteins, creating an N-terminal fMet. nih.govpnas.org

Recognition and Degradation: This N-terminal fMet acts as a degradation signal, or "fMet/N-degron." It is specifically recognized by an E3 ubiquitin ligase (Psh1 in yeast), which targets the formylated protein for degradation. nih.govpnas.org

This pathway is thought to be a critical quality control mechanism, helping the cell to remove potentially misfolded or damaged proteins that accumulate during stress and to maintain protein homeostasis. nih.govmicrobialcell.com

N-Formyl-methionine-alanine as a Potential Signaling Molecule in Stress Adaptation Pathways

The discovery of cytosolic N-formylation and the fMet/N-degron pathway suggests that N-formylated peptides and even free N-formylmethionine could act as intracellular signaling molecules in stress adaptation. nih.govnih.gov The controlled degradation of specific proteins can rapidly alter the cellular proteome, allowing cells to adapt to changing environmental conditions. nih.govbmbreports.org

The upregulation of protein N-formylation during stress is not just for clearing damaged proteins; it appears to be crucial for cell survival. nih.govbmbreports.org Studies in yeast have shown that preventing this stress-induced formylation makes cells more sensitive to undernutrition, cold stress, and certain toxins. nih.govbiorxiv.org This suggests that the fMet/N-end rule pathway plays an active role in cellular defense and adaptation.

Furthermore, elevated levels of free fMet in human blood have been positively correlated with various age-associated diseases and cellular stress responses. researchgate.netnih.govbiorxiv.org While its extracellular effects on immunity are well-known, fMet supplementation in cell culture has been shown to trigger the cytosolic integrated stress response (ISR), a core pathway that cells activate to cope with diverse stressors. nih.gov This raises the possibility that intracellular levels of fMet, or small peptides like this compound generated from protein turnover, could function as second messengers or agonists within stress-responsive kinase pathways, linking mitochondrial state and protein quality control to broader cellular adaptation programs. nih.govnih.gov However, the precise mechanisms by which fMet and related peptides modulate these pathways are still under active investigation. nih.gov

Advanced Research Methodologies for N Formylated Peptide Analysis

Synthetic Chemistry Approaches for N-Formyl-methionine-alanine and Analogs

The precise synthesis of N-formylated peptides and their derivatives is fundamental to studying their biological functions. Chemical synthesis allows for the creation of these molecules with high purity and the introduction of specific modifications to probe their interactions.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like For-met-ala-OH. gyrosproteintechnologies.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. gyrosproteintechnologies.com The process includes cycles of deprotection and coupling reactions. gyrosproteintechnologies.com However, the synthesis of N-formylated peptides presents unique challenges that require careful optimization.

A key step is the formylation of the N-terminal amino group. This can be achieved on-resin after the full peptide sequence has been assembled. nih.gov One effective method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in the liquid phase to create the active formylating agent. nih.gov The subsequent reaction with the resin-bound peptide is often performed at reduced temperatures (e.g., 4°C) to improve yields, which can reach 70-75%, a significant increase compared to reactions at room temperature. nih.gov A more recent, rapid on-resin formylation protocol uses a one-pot reaction with formic acid, acetic anhydride (B1165640), and pyridine (B92270) at room temperature, achieving near-quantitative yields for a variety of peptides, including those up to 34 amino acids in length. researchgate.netchemistryviews.org This method is advantageous due to its use of stable and readily available reagents. chemistryviews.org

Table 1: Key Optimization Parameters in SPPS of Formylated Peptides

| Parameter | Description | Common Approaches & Considerations |

|---|---|---|

| Formylation Reagent | The chemical used to introduce the formyl group to the N-terminus. | Acetic formic anhydride (generated in situ from formic acid and acetic anhydride), DCC-activated formic acid. nih.govresearchgate.net |

| Reaction Conditions | Temperature, time, and solvents used during the formylation step. | Room temperature for rapid methods; 0-4°C for DCC-based methods to improve yield. nih.govresearchgate.net |

| Resin Support | The solid matrix to which the peptide is anchored during synthesis. | Polystyrene-based resins (e.g., Wang, Rink Amide) are common. The choice depends on the desired C-terminal group. gyrosproteintechnologies.comcsic.es |

| Protecting Groups | Temporary chemical modifications to prevent side-chain reactions. | Fmoc (9-fluorenylmethyloxycarbonyl) for the alpha-amino group is standard. Acid-labile groups for side chains. nih.govcsic.es |

| Coupling Reagents | Reagents that facilitate the formation of the peptide bond. | Carbodiimides (e.g., DIC) with additives (e.g., OxymaPure), or uronium/phosphonium salts (e.g., HCTU). acs.org |

This table provides a summary of key parameters that are optimized during the Solid-Phase Peptide Synthesis (SPPS) of formylated peptides.

To understand the relationship between the structure of this compound and its biological activity, researchers design and synthesize a variety of modified derivatives. nih.govnih.gov These structure-activity relationship (SAR) studies are crucial for identifying the key chemical features required for receptor binding and activation. researchgate.net Modifications can be made to the N-formyl group, the amino acid side chains, or the peptide backbone.

For instance, the N-formyl group is known to be important for the activity of many formylated peptides at the formyl peptide receptors (FPRs). mdpi.com Replacing the formyl group with other acyl groups, such as an acetyl group or a more bulky tert-butyloxycarbonyl (t-Boc) group, can dramatically alter the peptide's activity, often converting an agonist into an antagonist. mdpi.com

Modifications to the amino acid residues can also provide valuable information. For this compound, this could involve:

Replacing Methionine: Substituting the N-terminal methionine with other amino acids, such as norleucine (to prevent oxidation) or phenylalanine, can probe the importance of the sulfur atom and the size of the side chain for receptor interaction.

Altering Alanine (B10760859): Replacing the alanine residue with other small, neutral amino acids like glycine (B1666218) or valine can help determine the steric requirements at this position.

Introducing Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can introduce novel chemical properties, such as altered hydrophobicity, charge, or conformational constraints.

These derivatives are typically synthesized using the same SPPS methods described previously, with the incorporation of the modified or unnatural amino acids at the appropriate step in the synthesis. csic.es The systematic analysis of the biological activity of these synthesized analogs allows for the mapping of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net

Spectroscopic and Chromatographic Methods for Characterization

Once synthesized, rigorous characterization of N-formylated peptides is essential to confirm their identity, purity, and structure. High-resolution mass spectrometry and liquid chromatography are indispensable tools for this purpose.

High-resolution mass spectrometry (HRMS) is a powerful technique for the structural elucidation of peptides like this compound. americanpharmaceuticalreview.com It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its elemental composition. americanpharmaceuticalreview.comnih.gov This is a critical first step in confirming that the correct compound has been synthesized. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) is then used to determine the amino acid sequence. rsc.org In an MS/MS experiment, the peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. acs.org The fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read. The presence of the N-terminal formyl group (an addition of 28 Da) can be confirmed by the mass of the initial b-ion.

Advanced fragmentation techniques, such as electron transfer dissociation (ETD) and higher-energy collisional dissociation (HCD), can provide complementary fragmentation patterns, which are particularly useful for characterizing post-translational modifications and sequencing complex peptides. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C9H16N2O4S | Defines the elemental composition of the peptide. alfa-chemistry.com |

| Monoisotopic Mass | 248.0831 Da | The exact mass of the molecule with the most abundant isotopes. |

| m/z of [M+H]⁺ | 249.0904 | The mass-to-charge ratio of the protonated molecule, a primary measurement in ESI-MS. |

| Key MS/MS Fragments | b₁ (CHO-Met), y₁ (Ala-OH) | Confirms the amino acid sequence and the presence of the N-terminal formyl group. |

This table presents typical mass spectrometry data used to identify and characterize this compound.

Liquid chromatography (LC) is the primary method for the purification and quantification of synthetic peptides like this compound. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common LC technique used. gyrosproteintechnologies.com In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (often C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with trifluoroacetic acid (TFA) often added as an ion-pairing agent. biorxiv.org

By running a gradient of increasing organic solvent, peptides are eluted from the column in order of increasing hydrophobicity. biorxiv.org This allows for the separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or other side products of the synthesis. gyrosproteintechnologies.com The purity of the synthesized this compound is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks.

When coupled with mass spectrometry (LC-MS), this technique becomes a powerful tool for both the separation and quantification of N-formylated peptides in complex biological samples. researchgate.net The LC separates the components of the mixture, and the MS provides sensitive and specific detection and quantification. liverpool.ac.uk This is particularly useful for measuring the concentration of this compound in biological fluids or cell culture media. For accurate quantification, stable isotope-labeled internal standards are often employed. liverpool.ac.uk

Biophysical Techniques for Ligand-Receptor Interaction Analysis

Understanding how this compound interacts with its target receptors, such as FPR1, is crucial for understanding its biological function. oup.com Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of these interactions. worldscientific.comresearchgate.net

Several key biophysical methods are employed:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. researchgate.net In a typical experiment, the receptor protein is immobilized on a sensor chip, and a solution containing the ligand (this compound) is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.org In an ITC experiment, the ligand is titrated into a solution containing the receptor, and the heat change for each injection is measured. The resulting data can be analyzed to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). acs.org This provides a complete thermodynamic profile of the binding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information about ligand-receptor interactions. drughunter.com Chemical shift perturbation (CSP) experiments are commonly used, where the NMR spectrum of the receptor is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues in the receptor upon ligand binding can identify the binding site. drughunter.com

Cell-Based Assays: Functional assays in cells expressing the target receptor are also critical. For example, calcium mobilization assays can measure the ability of this compound to activate G-protein coupled receptors like FPRs, which leads to an increase in intracellular calcium concentration. rsc.org These assays provide a measure of the functional potency of the ligand (e.g., the EC₅₀ value).

Table 3: Comparison of Biophysical Techniques for Ligand-Receptor Analysis

| Technique | Information Obtained | Advantages | Limitations |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D) | Real-time, label-free, high sensitivity | Requires immobilization of one binding partner |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), thermodynamics (ΔH, ΔS) | Label-free, solution-based, provides full thermodynamic profile | Requires larger amounts of material, lower throughput |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes, affinity (weak binders) | Atomic-level structural information, can study weak interactions | Requires large amounts of isotopically labeled protein, limited by protein size |

| Calcium Mobilization Assay | Functional potency (EC₅₀), agonist/antagonist activity | Cell-based, measures functional response, high throughput | Indirect measure of binding, can be affected by downstream signaling events |

This table compares several key biophysical techniques used to study the interaction between ligands like this compound and their receptors.

Spectroscopic Methods (e.g., Circular Dichroism, NMR) for Conformational Studies of this compound

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational flexibility of peptides like this compound in various environments. This information is vital as the peptide's conformation can significantly influence its binding affinity and biological activity.

Circular Dichroism (CD) Spectroscopy is a powerful method for rapidly assessing the secondary structure of peptides in solution. nih.govsubr.edu CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. The resulting CD spectrum provides characteristic signatures for different secondary structures such as α-helices, β-sheets, β-turns, and random coils. subr.edunih.gov For N-formylated peptides, studies have shown that their conformation is highly dependent on the solvent environment. nih.gov For instance, in aqueous solutions, they may adopt a predominantly unordered structure, while in membrane-mimicking environments like methanol (B129727) or trifluoroethanol (TFE), they can fold into more ordered structures like β-turns. nih.govnih.gov The analysis of CD spectra for alanine-rich peptides has demonstrated that factors like peptide concentration and pH can also influence the equilibrium between different secondary structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed, atomic-level information about peptide conformation and dynamics in solution. ripublication.com Techniques like 1H NMR can be used to study the chemical shifts of amide protons, which are sensitive to their involvement in hydrogen bonds. ripublication.com Temperature-dependence studies of these chemical shifts can help identify intramolecularly hydrogen-bonded structures, which are often indicative of folded conformations like β-turns. ripublication.com For N-formylated peptides, NMR studies have been crucial in establishing the presence of specific folded conformations that are believed to be important for biological activity. ripublication.comnih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide distance constraints between protons, allowing for the calculation of a detailed three-dimensional structure. ripublication.com Solid-state NMR (SSNMR) has also been employed to determine the structure of N-formylated peptides in their solid, crystalline state, providing a static picture that complements the dynamic information from solution NMR. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Spectroscopic Methods for Peptide Conformational Analysis

| Technique | Information Obtained | Key Findings for N-Formylated Peptides |

|---|---|---|

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, β-turn, random coil). nih.govsubr.edu | Conformation is solvent-dependent; can adopt ordered β-turn structures in membrane-mimicking environments. nih.gov |

| NMR Spectroscopy | Atomic-level 3D structure, hydrogen bonding patterns, conformational dynamics. ripublication.com | Reveals folded conformations with intramolecular hydrogen bonds, suggesting specific structures are required for activity. ripublication.comnih.gov |

| FTIR Spectroscopy | Presence of specific secondary structures (e.g., β-sheets, aggregated structures). nih.govnih.gov | Complements CD and NMR by confirming the presence of structures like antiparallel β-sheets in different solutions. nih.gov |

Quantitative Binding Assays (e.g., Radioligand Binding, GTPγS Binding)

Quantitative binding assays are fundamental for characterizing the interaction between a ligand like this compound and its receptor. These assays provide crucial data on binding affinity (Kd), receptor density (Bmax), and the functional consequences of binding.

Radioligand Binding Assays are a classic and highly sensitive method used to directly measure the binding of a ligand to its receptor. oncodesign-services.comspringernature.com In this assay, a radiolabeled version of the ligand (e.g., labeled with tritium (B154650) ³H or iodine ¹²⁵I) is incubated with a preparation of cells or membranes expressing the receptor. oncodesign-services.comgiffordbioscience.com By measuring the amount of radioactivity bound to the membranes at various ligand concentrations, one can determine the affinity of the ligand for the receptor and the total number of binding sites. giffordbioscience.comaai.org Competition binding assays, a variation of this technique, use a single concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor (like this compound). umich.edu This allows for the determination of the binding affinity (expressed as Ki or IC50) of the unlabeled compound. giffordbioscience.com These assays have been instrumental in characterizing the high-affinity interaction between N-formylated peptides and FPRs. aai.orgaai.org

GTPγS Binding Assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist. researchgate.net Since FPRs are G protein-coupled receptors, the binding of an agonist like this compound causes the receptor to catalyze the exchange of GDP for GTP on the associated Gα subunit, leading to G protein activation. a-star.edu.sgsigmaaldrich.com The GTPγS binding assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. researchgate.net The amount of incorporated [³⁵S]GTPγS is directly proportional to the level of receptor activation. researchgate.neta-star.edu.sg This assay is a powerful tool to quantify the efficacy and potency of agonists, providing a direct measure of the functional consequence of ligand binding. researchgate.neteurofinsdiscovery.com Studies have shown a dose-dependent increase in [³⁵S]GTPγS binding in response to various FPR agonists. a-star.edu.sg

Table 2: Quantitative Binding Assays for Receptor Interaction

| Assay Type | Principle | Parameters Measured | Relevance to this compound |

|---|---|---|---|

| Radioligand Binding | Measures direct binding of a radiolabeled ligand to a receptor. oncodesign-services.com | Binding Affinity (Kd), Receptor Density (Bmax), Inhibition Constant (Ki). giffordbioscience.comaai.org | Determines the specific binding affinity of this compound to FPRs. aai.orgaai.org |

| GTPγS Binding | Measures G protein activation by quantifying the binding of [³⁵S]GTPγS upon agonist stimulation. researchgate.neta-star.edu.sg | Agonist Potency (EC50), Efficacy (% of max activation). a-star.edu.sgeurofinsdiscovery.com | Quantifies the ability of this compound to activate FPRs and initiate downstream signaling. researchgate.net |

Computational Modeling and Simulation

Computational approaches provide powerful insights into the molecular mechanisms of peptide-receptor interactions that are often difficult to capture through experimental methods alone. These in silico techniques allow for the visualization and analysis of binding modes, the prediction of interaction energies, and the simulation of the dynamic processes of receptor activation.

Molecular Docking and Dynamics Simulations of this compound with FPRs

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. plos.orgacs.org Using the three-dimensional structures of both the ligand (this compound) and the receptor (FPR), docking algorithms sample a large number of possible binding poses and score them based on their predicted binding energy. Recent cryo-electron microscopy (cryo-EM) structures of FPR1 have provided high-resolution templates for these models. nih.govresearchgate.net Docking studies have been crucial in identifying key amino acid residues within the FPR binding pocket that interact with N-formylated peptides. For instance, studies have identified an R-XXX-R motif (specifically Arg201 and Arg205 in FPR1) and Asp106 as critical for forming hydrogen bonds with the N-formyl group and the methionine residue of the peptide. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. plos.orgrsc.org Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe how the complex behaves in a simulated physiological environment (including a lipid membrane and water). plos.orgrsc.org These simulations can reveal the stability of specific binding poses, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and visualize the conformational changes in the receptor that lead to its activation. plos.orgacs.org For FPRs, MD simulations have helped to understand how the binding of an agonist induces conformational changes in the transmembrane helices, leading to the opening of a cytoplasmic cavity for G protein binding. acs.org

In Silico Prediction of Peptide-Protein Interactions and Receptor Activation Mechanisms

Building on docking and MD simulations, in silico methods can predict the broader principles of peptide-protein interactions and the intricate mechanisms of receptor activation. By comparing the simulations of the receptor in its inactive (apo) state, agonist-bound state, and antagonist-bound state, researchers can identify the specific conformational changes that constitute activation. plos.org

These computational models have illuminated a "toggle switch" mechanism involving conserved residues, a common feature in GPCR activation. For FPRs, residues like Trp254 have been implicated in this process. acs.org The binding of an agonist is thought to disrupt a network of "ionic lock" interactions on the intracellular side of the receptor, which holds it in an inactive state. acs.org This disruption allows the transmembrane helices to rearrange, a motion that is transmitted to the intracellular loops and C-terminus, creating a binding site for the G protein and initiating the downstream signaling cascade. acs.org These computational predictions are often validated by site-directed mutagenesis experiments, where a key predicted residue is mutated, and the effect on ligand binding and receptor activation is measured experimentally. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Formylated Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

In the context of N-formylated peptides, a QSAR model would be built using a dataset of different peptide analogues with known binding affinities or functional potencies for FPRs. For each peptide, a set of numerical descriptors is calculated, representing various properties like size, shape, hydrophobicity, and electronic characteristics. nih.gov Statistical methods, ranging from simple linear regression to more complex machine learning algorithms like artificial neural networks, are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.netnih.govacs.org

The resulting QSAR model can be used for two main purposes:

To understand which structural features are important for activity. The model can highlight the key properties that enhance or diminish the peptide's ability to bind and activate the receptor.

To predict the activity of new, untested compounds. This makes QSAR a valuable tool in drug discovery for prioritizing the synthesis of novel peptide analogues with potentially improved activity. biologists.com

For FPR ligands, QSAR studies have helped to analyze the structural requirements for both agonist and antagonist activity, guiding the design of new molecules that can modulate the immune response. nih.govresearchgate.net

Evolutionary Perspectives and Genetic Modulation of N Formylmethionine Systems

Evolutionary Conservation and Divergence of Formylation and Deformylation Pathways Across Domains of Life

The initiation of protein synthesis with N-formylmethionine (fMet) is a hallmark of bacteria, mitochondria, and chloroplasts. nih.govnih.gov This process involves the formylation of methionyl-tRNAi by methionyl-tRNA formyltransferase (FMT). Following initiation, the formyl group is typically removed by peptide deformylase (PDF). scielo.brnih.gov The conservation of this pathway across these distinct domains of life points to a deeply rooted evolutionary origin.

While the core machinery of formylation and deformylation is conserved, its strict necessity and regulation have diverged. In bacteria, while N-formylmethionine is the standard initiator, its formylation is not always essential for cell viability. nih.gov However, the retention of this metabolically costly process suggests it serves crucial biological functions, one of which is proposed to be a form of protein quality control. nih.govmicrobialcell.com The rapid rate of bacterial protein synthesis may necessitate a pre-translational degradation signal like the fMet/N-degron to manage protein quality. microbialcell.com

In eukaryotes, the cytosolic protein synthesis machinery does not typically utilize fMet for initiation. nih.gov However, the discovery of nuclear DNA-encoded fMet-containing proteins in the cytosol of yeast and human cells challenges this dogma. researchgate.net This suggests that under certain conditions, such as cellular stress, cytosolic formylation may occur, potentially by the relocalization of mitochondrial FMT. nih.gov The existence of a eukaryotic fMet/N-degron pathway that recognizes and degrades these N-formylated proteins further underscores the functional significance of this modification beyond organellar protein synthesis. researchgate.net

The enzymes involved in these pathways also show evolutionary divergence. For instance, while bacteria possess a ribosome-associated peptide deformylase, eukaryotes like humans have a mitochondrial peptide deformylase (HsPDF). researchgate.netbiorxiv.org Interestingly, HsPDF has been found to be upregulated in certain cancers, suggesting a role in disease pathogenesis. researchgate.net The divergence is also evident in the N-end rule pathways that recognize N-terminal residues for protein degradation. Bacteria utilize the ClpS N-recognin for this process, whereas eukaryotes employ a more complex ubiquitin-proteasome system. microbialcell.com

The table below summarizes the key components and their presence across different domains of life.

| Feature | Bacteria | Mitochondria/Chloroplasts | Eukaryotic Cytosol |

| Initiator tRNA | fMet-tRNAi | fMet-tRNAi | Met-tRNAi (typically) |

| Formylation Enzyme | Methionyl-tRNA formyltransferase (FMT) | Methionyl-tRNA formyltransferase (FMT) | Generally absent, but may occur under stress |

| Deformylation Enzyme | Peptide Deformylase (PDF) | Peptide Deformylase (PDF) | Mitochondrial PDF (HsPDF) |

| N-degron Recognition | ClpS N-recognin | - | Ubiquitin E3 ligases |

Genetic Variations and Polymorphisms in Formyl Peptide Receptors and Their Functional Correlates

The human immune system recognizes N-formylated peptides, which are released from bacteria or damaged mitochondria, through a family of G protein-coupled receptors known as formyl peptide receptors (FPRs). nih.govfrontiersin.org In humans, this family consists of three members: FPR1, FPR2, and FPR3, encoded by genes on chromosome 19. frontiersin.org These receptors are central to the innate immune response, mediating processes like chemotaxis, phagocytosis, and the production of reactive oxygen species. tandfonline.comnih.gov

The genes encoding these receptors, particularly FPR1, are highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified. frontiersin.orgplos.orgplos.org These genetic variations can lead to altered receptor expression, function, and ligand-binding affinity, consequently influencing an individual's response to infection and inflammation. frontiersin.orgtandfonline.com

Key Polymorphisms and Their Functional Impact:

FPR1: The FPR1 gene contains several non-synonymous SNPs that result in amino acid changes. plos.orgplos.org For example, polymorphisms at positions 190 (R190W) and 192 (N192K) have been shown to alter the receptor's response to different formyl peptides. researchgate.net The W190 polymorphism may lead to a reduced ability to detect certain formyl peptides. nih.gov Another SNP, rs1042229, has been associated with an increased risk of stomach cancer due to reduced ligand-binding affinity and G-protein signaling, which can contribute to chronic inflammation. tandfonline.comnih.gov

FPR2: While not as extensively polymorphic in its coding region as FPR1, variations in the promoter region of the FPR2 gene can affect its expression. frontiersin.org For instance, the promoter polymorphism rs11666254 is linked to downregulated FPR2/ALX expression and an increased risk of sepsis. frontiersin.org

FPR3: Less is known about the polymorphisms and functional variants of FPR3 compared to FPR1 and FPR2. frontiersin.org